molecular formula C11H11N3OS B5702981 3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide

3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide

Cat. No. B5702981
M. Wt: 233.29 g/mol
InChI Key: YXNCZMRLZBQWNP-UHFFFAOYSA-N
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Description

“3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” is a derivative of 1,3,4-thiadiazole . It is a small molecule that contains a five-member heterocyclic moiety . The molecule has a molecular formula of C11H11N3OS and an average mass of 233.290 Da .


Synthesis Analysis

A new series of 1,3,4-thiadiazole derivatives, including “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide”, have been synthesized using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The target compounds were synthesized starting from isocyanates and acid hydrazides by conventional and microwave-assisted protocols .


Molecular Structure Analysis

The molecular structure of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” has been confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” involve the use of 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The reaction involves the formation of a new series of 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole core of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been reported to exhibit significant antimicrobial properties. This compound can be utilized in the development of new therapeutic agents targeting a variety of bacterial strains. Its efficacy against specific pathogens could lead to the creation of novel antibiotics that are crucial in the fight against antibiotic-resistant bacteria .

Antiviral Applications

Research indicates that derivatives of 1,3,4-thiadiazole, such as SMR000120561 , have potential antiviral applications. These compounds can be synthesized and tested against various viral infections, contributing to the development of new antiviral drugs, especially in times when emerging viral threats are a global concern .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide makes it a candidate for the treatment of chronic inflammatory diseases. By inhibiting specific pathways that lead to inflammation, this compound could be beneficial in creating medications for conditions like arthritis and inflammatory bowel disease .

Antioxidant Effects

Compounds with a 1,3,4-thiadiazole structure have shown antioxidant properties, which are essential in protecting cells from oxidative stressSMR000120561 could be investigated for its ability to neutralize free radicals, potentially leading to applications in preventing or treating diseases caused by oxidative damage .

Antidepressant Activity

The structure of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been linked to antidepressant effects. This suggests that the compound could be explored as a basis for developing new antidepressants, offering an alternative to current treatments with different mechanisms of action .

Agricultural Applications

There is evidence that certain 1,3,4-thiadiazole derivatives can promote plant growth and increase seed yield and oil content. As such, SMR000120561 might be researched for its potential use in agriculture to enhance crop production and protection against plant pathogens .

properties

IUPAC Name

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNCZMRLZBQWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide

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